molecular formula C12H13N3O4S B6386107 (2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine CAS No. 1261953-57-4

(2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine

Cat. No.: B6386107
CAS No.: 1261953-57-4
M. Wt: 295.32 g/mol
InChI Key: IHWPVZMRVOTCED-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of two hydroxyl groups at the 2nd and 4th positions of the pyrimidine ring, and a dimethylsulfamoylphenyl group attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at the 2nd and 4th positions can be introduced via hydroxylation reactions using appropriate oxidizing agents.

    Attachment of the Dimethylsulfamoylphenyl Group: The dimethylsulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The dimethylsulfamoylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and biological activities.

    (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine: Contains a methyl group instead of a dimethylsulfamoyl group, leading to variations in reactivity and applications.

Uniqueness: The presence of the dimethylsulfamoylphenyl group in (2,4)-Dihydroxy-5-(2-N,N-dimethylsulfamoylphenyl)pyrimidine imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)10-6-4-3-5-8(10)9-7-13-12(17)14-11(9)16/h3-7H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWPVZMRVOTCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134976
Record name Benzenesulfonamide, N,N-dimethyl-2-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-57-4
Record name Benzenesulfonamide, N,N-dimethyl-2-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N-dimethyl-2-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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